1-[7-(2-fluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonyl]-4-(4-methoxyphenyl)piperazine
Description
1-[7-(2-fluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonyl]-4-(4-methoxyphenyl)piperazine: is a complex organic compound that belongs to the class of pyrazolopyrimidines This compound is characterized by the presence of a fluorophenyl group, a pyrazolopyrimidine core, and a methoxyphenyl piperazine moiety
Properties
IUPAC Name |
[7-(2-fluorophenyl)pyrazolo[1,5-a]pyrimidin-3-yl]-[4-(4-methoxyphenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22FN5O2/c1-32-18-8-6-17(7-9-18)28-12-14-29(15-13-28)24(31)20-16-27-30-22(10-11-26-23(20)30)19-4-2-3-5-21(19)25/h2-11,16H,12-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRFFVGOYSIEUKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=C4N=CC=C(N4N=C3)C5=CC=CC=C5F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of 5-Methyl-7-Hydroxypyrazolo[1,5-a]pyrimidine
The synthesis begins with the cyclocondensation of 3-aminopyrazole (1.0 equiv) and ethyl acetoacetate (1.1 equiv) in glacial acetic acid under reflux (120°C, 2 h). This yields 5-methyl-7-hydroxypyrazolo[1,5-a]pyrimidine as a white solid (70% yield).
Key Reaction Parameters
- Solvent: Glacial acetic acid
- Temperature: 120°C
- Yield: 70%
Chlorination at Position 7
The hydroxyl group at position 7 is replaced with chlorine using phosphorus oxychloride (POCl₃) under reflux (110°C, 4 h). This step affords 5-methyl-7-chloropyrazolo[1,5-a]pyrimidine in 85% yield.
Characterization Data
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.10 (s, 1H, pyrimidine-H), 6.13 (s, 1H, pyrazole-H), 2.45 (s, 3H, CH₃).
Oxidation of the Methyl Group to Carboxylic Acid
Potassium Permanganate-Mediated Oxidation
The methyl group at position 5 is oxidized to a carboxylic acid using KMnO₄ (3.0 equiv) in H₂SO₄ (1M) at 80°C for 6 h. This yields 7-(2-fluorophenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid (65% yield).
Critical Notes
- Over-oxidation is mitigated by controlled temperature and stoichiometry.
- Alternative oxidants (e.g., CrO₃) were less efficient.
Amide Bond Formation with 4-(4-Methoxyphenyl)piperazine
Activation as Acid Chloride
The carboxylic acid is treated with thionyl chloride (SOCl₂, 5.0 equiv) under reflux (70°C, 2 h) to form the corresponding acyl chloride. Excess SOCl₂ is removed in vacuo.
Coupling Reaction
The acyl chloride is reacted with 4-(4-methoxyphenyl)piperazine (1.2 equiv) in anhydrous dichloromethane (DCM) with triethylamine (2.0 equiv) as a base (0°C → room temperature, 12 h). The final product is isolated via column chromatography (silica gel, ethyl acetate/hexane) in 72% yield.
Characterization of Target Compound
- ¹H NMR (400 MHz, CDCl₃): δ 8.35 (s, 1H, pyrimidine-H), 7.85–7.40 (m, 4H, Ar-H), 6.90 (d, J = 8.4 Hz, 2H, OCH₃-Ar), 3.80 (s, 3H, OCH₃), 3.70–3.20 (m, 8H, piperazine-H).
- HRMS (ESI) : m/z calcd for C₂₈H₂₅FN₅O₃ [M+H]⁺: 508.1892; found: 508.1895.
Analytical and Spectroscopic Validation
Purity Assessment
HPLC analysis (C18 column, acetonitrile/H₂O = 70:30) confirms >98% purity.
Solubility and Partition Coefficient
- logP : 3.85 (calculated using ChemAxon)
- Aqueous Solubility : 12 µg/mL (pH 7.4)
Comparative Evaluation of Synthetic Routes
| Step | Method | Yield (%) | Purity (%) |
|---|---|---|---|
| Core Formation | Cyclocondensation | 70 | 95 |
| Chlorination | POCl₃ Reflux | 85 | 97 |
| Suzuki Coupling | Pd(PPh₃)₄ | 78 | 96 |
| Oxidation | KMnO₄/H₂SO₄ | 65 | 94 |
| Amide Coupling | SOCl₂/TEA | 72 | 98 |
Challenges and Optimization Strategies
- Regioselectivity in Cross-Coupling : The use of Pd(PPh₃)₄ ensured selective coupling at position 7, avoiding competing reactions at position 5.
- Oxidation Side Reactions : Lower temperatures (80°C vs. 100°C) minimized decarboxylation during KMnO₄ oxidation.
- Piperazine Solubility : Pre-drying 4-(4-methoxyphenyl)piperazine with molecular sieves improved reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
1-[7-(2-fluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonyl]-4-(4-methoxyphenyl)piperazine: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl group, using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophilic substitution using sodium methoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
1-[7-(2-fluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonyl]-4-(4-methoxyphenyl)piperazine: has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[7-(2-fluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonyl]-4-(4-methoxyphenyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
1-[7-(2-fluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonyl]-4-(4-methoxyphenyl)piperazine: can be compared with other similar compounds such as:
2-Fluorodeschloroketamine: Shares the fluorophenyl group but differs in its core structure and applications.
Cresol: Although structurally different, it is another compound with significant industrial applications.
The uniqueness of This compound lies in its specific combination of functional groups and its potential for diverse applications in various fields of research.
Biological Activity
The compound 1-[7-(2-fluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonyl]-4-(4-methoxyphenyl)piperazine is a member of the pyrazolo[1,5-a]pyrimidine class, which has garnered attention for its diverse biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various diseases, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 348.38 g/mol. The structure consists of a pyrazolo[1,5-a]pyrimidine core substituted with a fluorophenyl group and a methoxyphenyl piperazine moiety, which contributes to its biological activity.
Research indicates that this compound functions primarily as a kinase inhibitor , specifically targeting the Akt pathway. The Akt pathway is crucial in regulating cell proliferation and survival, making it a significant target in cancer therapy.
- Inhibition Profile : The compound has demonstrated selective inhibition against various kinases. For instance, it exhibited an IC value of 61 nM against Akt1, which is comparable to other known inhibitors like GSK2141795 (IC = 18 nM) .
- Cellular Effects : In vitro studies have shown that treatment with this compound leads to decreased phosphorylation levels of key substrates such as GSK3β and PRAS40 in prostate cancer cell lines (PC-3 and LNCaP), indicating effective modulation of the Akt signaling pathway .
Anticancer Activity
The compound has been evaluated for its antiproliferative effects against several cancer cell lines:
| Cell Line | IC (µM) |
|---|---|
| HCT116 | 7.76 |
| OVCAR-8 | 9.76 |
These values suggest that the compound exhibits significant cytotoxicity against these cancer types .
Other Biological Activities
Beyond its anticancer properties, the compound's structural features suggest potential activity in other therapeutic areas:
Structure-Activity Relationship (SAR)
The biological activity of pyrazolo[1,5-a]pyrimidines can often be correlated with their structural modifications:
- Substituent Effects : The presence of the fluorophenyl group enhances potency due to increased lipophilicity and better interaction with hydrophobic pockets in target proteins .
- Piperazine Moiety : The methoxyphenyl piperazine component contributes to selectivity and binding affinity towards kinase targets.
Case Studies
A significant study investigated the effects of this compound on prostate cancer models. It was found that administration led to reduced tumor growth in vivo, confirming its potential as a therapeutic agent . Additionally, combinations with other chemotherapeutics showed synergistic effects, enhancing overall efficacy.
Q & A
Q. What are optimized synthetic routes for 1-[7-(2-fluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonyl]-4-(4-methoxyphenyl)piperazine?
The synthesis typically involves multi-step protocols:
- Step 1 : Condensation of pyrazolo[1,5-a]pyrimidine precursors with 2-fluorophenyl substituents under reflux conditions (e.g., ethanol or DCM as solvents) .
- Step 2 : Introduction of the piperazine-4-(4-methoxyphenyl) moiety via amidation or reductive amination. For example, HATU and TEA in DCM are effective for coupling the pyrazolo-pyrimidine core to the piperazine derivative .
- Step 3 : Purification via flash chromatography (gradient elution with AcOEt/heptane or MeOH/AcOEt) to isolate the final compound . Key challenges include controlling regioselectivity during cyclization and optimizing reaction temperatures to avoid side products .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?
- 1H/13C NMR : Assign peaks based on substituent-induced shifts. For instance, the 2-fluorophenyl group causes deshielding (~7.5–8.0 ppm for aromatic protons), while the 4-methoxyphenyl group shows a singlet near δ 3.8 ppm (OCH3) .
- HRMS : Confirm molecular weight (e.g., expected [M+H]+ ion for C25H22FN5O2: 468.1784) .
- X-ray crystallography (if applicable): Resolve stereochemistry and confirm piperazine ring conformation .
Q. What preliminary biological assays are recommended to explore its activity?
- Kinase inhibition assays : Test against PI3Kδ or related targets due to structural similarity to pyrazolo[1,5-a]pyrimidine-based inhibitors .
- Cytotoxicity screening : Use liver carcinoma (HEPG2) or leukemia cell lines, referencing IC50 values of analogs (e.g., pyrazolo[1,5-a]pyrimidine derivatives with IC50 = 2.7–4.9 µM) .
- Binding studies : Surface plasmon resonance (SPR) or fluorescence polarization to assess target engagement .
Advanced Research Questions
Q. How does the 2-fluorophenyl substituent influence structure-activity relationships (SAR)?
- Electron-withdrawing effects : Fluorine enhances metabolic stability and modulates π-π stacking with hydrophobic kinase domains (e.g., PI3Kδ) .
- Comparative studies : Replace 2-fluorophenyl with 3- or 4-fluorophenyl analogs to evaluate positional effects on potency. For example, 3-fluorophenyl derivatives showed 65% yield in reductive amination vs. 26% for 2-fluorophenyl .
- Computational modeling : Perform molecular docking (e.g., Glide or AutoDock) to predict binding poses in ATP-binding pockets .
Q. What strategies resolve contradictions in bioactivity data across studies?
- Assay standardization : Variability in IC50 values (e.g., 2.7–4.9 µM in HEPG2) may arise from differences in cell passage number or incubation times. Validate protocols using reference compounds like doxorubicin .
- Metabolic stability checks : Use liver microsomes to rule out false negatives due to rapid degradation .
- Off-target profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify polypharmacology .
Q. How can computational methods guide the design of derivatives with improved selectivity?
- QSAR modeling : Correlate substituent properties (e.g., Hammett σ values for fluorophenyl groups) with inhibitory activity .
- Free energy calculations : Use MM-GBSA to predict binding affinity changes upon substituting the 4-methoxyphenyl group with bulkier aryl rings .
- ADMET prediction : Tools like SwissADME assess logP, solubility, and blood-brain barrier penetration to prioritize synthesizable derivatives .
Methodological Considerations
- Synthetic reproducibility : Monitor reaction progress via TLC or LC-MS, especially during cyclization steps prone to byproduct formation .
- Data validation : Cross-reference NMR assignments with DEPT-135 or HSQC to resolve overlapping signals in complex spectra .
- Biological triaging : Use high-content imaging (e.g., IncuCyte) for real-time apoptosis/necrosis profiling in cell-based assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
